Ethyl 2,4-dichloro-6-fluorophenylacetate
Description
Ethyl 2,4-dichloro-6-fluorophenylacetate (CAS 188424-98-8) is an organofluorine compound featuring a phenylacetate backbone substituted with two chlorine atoms at positions 2 and 4 and a fluorine atom at position 6. Its molecular formula is C₁₀H₉Cl₂FO₂, with a molecular weight of 250.09 g/mol. This ester is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine, which modulate reactivity and bioavailability. The compound is typically synthesized via esterification of the corresponding phenylacetic acid derivative .
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-6-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)5-7-8(12)3-6(11)4-9(7)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZGXYLCIPWMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-6-fluorophenylacetate typically involves the esterification of 2,4-dichloro-6-fluorophenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-6-fluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-6-fluorophenylacetic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Depending on the substituents introduced, various derivatives of this compound can be formed.
Hydrolysis: The primary products are 2,4-dichloro-6-fluorophenylacetic acid and ethanol.
Oxidation and Reduction: The products will vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4-dichloro-6-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-fluorophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular differences between Ethyl 2,4-dichloro-6-fluorophenylacetate and analogous compounds:
Key Differences and Implications
Halogen Substitution Patterns
- Bromine vs. Chlorine: Ethyl 2,4-dibromo-6-fluorophenylacetate (Br at positions 2 and 4) exhibits a higher molecular weight (339.80 g/mol) compared to the dichloro analog (250.09 g/mol).
- Fluorine vs. Methoxy : Ethyl 2,4-difluoro-6-methoxyphenylacetate replaces chlorine with fluorine and introduces a methoxy group. The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing effects of fluorine. This may enhance solubility in polar solvents but reduce electrophilicity at the aromatic ring .
Substituent Position Effects
- Regioisomerism: Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate (CAS 1805479-66-6) shares the same formula as the target compound but differs in chlorine placement (4,5-dichloro vs. 2,4-dichloro).
Biological Activity
Ethyl 2,4-dichloro-6-fluorophenylacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agrochemicals.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H8Cl2F O2
- Molecular Weight : 247.08 g/mol
This compound features a phenylacetate moiety with two chlorine atoms and one fluorine atom on the aromatic ring, which may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes within cells.
- Receptor Modulation : this compound may interact with cellular receptors, modulating signaling pathways that affect cell function and behavior.
- Formation of Reactive Intermediates : The compound can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects or therapeutic benefits.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL.
- The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.
- Anticancer Activity Assessment :
Research Applications
This compound is utilized in various research applications:
- Drug Development : Its unique structure makes it a valuable lead compound for developing new pharmaceuticals targeting microbial infections and cancer.
- Synthetic Chemistry : The compound serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic synthesis methodologies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
